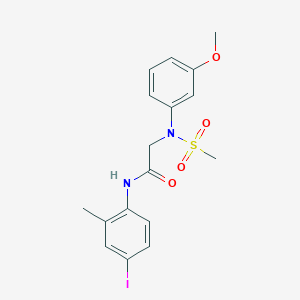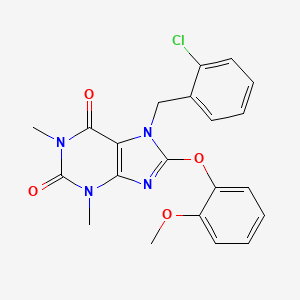![molecular formula C20H14N2O5S B3534064 4-oxo-4-{[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid](/img/structure/B3534064.png)
4-oxo-4-{[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid
Vue d'ensemble
Description
4-oxo-4-{[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid, also known as OTBA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. OTBA is a thiazole-containing molecule that belongs to the class of compounds known as benzothiazoles.
Mécanisme D'action
The mechanism of action of 4-oxo-4-{[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the regulation of cell growth and differentiation. 4-oxo-4-{[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid has been shown to inhibit the activity of the proteasome, which is a complex of enzymes that plays a key role in the degradation of proteins. It has also been shown to inhibit histone deacetylases, which are enzymes that regulate gene expression by modifying the structure of chromatin.
Biochemical and Physiological Effects:
4-oxo-4-{[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. 4-oxo-4-{[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid has also been shown to have anti-inflammatory effects, and to inhibit the replication of certain viruses, such as the Zika virus. In addition, 4-oxo-4-{[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid has been shown to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-oxo-4-{[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, and it has a well-defined chemical structure. This makes it a useful tool for studying the biochemical and physiological effects of the compound. However, there are also some limitations to the use of 4-oxo-4-{[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of 4-oxo-4-{[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 4-oxo-4-{[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid. One area of interest is the development of more potent and selective inhibitors of the proteasome and histone deacetylases. Another area of interest is the investigation of the potential therapeutic applications of 4-oxo-4-{[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid in various fields of medicine, such as cancer, inflammation, and viral infections. Finally, the development of new methods for administering 4-oxo-4-{[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid in vivo, such as the use of nanoparticles or liposomes, could improve its efficacy and reduce its toxicity.
Applications De Recherche Scientifique
4-oxo-4-{[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 4-oxo-4-{[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid has also been investigated for its ability to inhibit the activity of certain enzymes, such as the proteasome and histone deacetylases, which are involved in the regulation of cell growth and differentiation.
Propriétés
IUPAC Name |
4-oxo-4-[[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O5S/c23-17(7-8-18(24)25)22-20-21-15(10-28-20)14-9-13-12-4-2-1-3-11(12)5-6-16(13)27-19(14)26/h1-6,9-10H,7-8H2,(H,24,25)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJUYOYKECRTEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=CSC(=N4)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



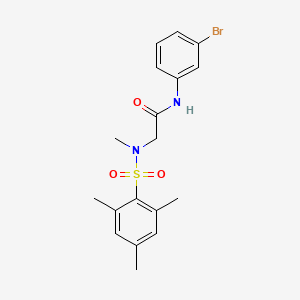
![N~1~-[4-(acetylamino)phenyl]-N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3533989.png)
![1-[(2-methoxybenzyl)oxy]-3-phenyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B3533994.png)
![2-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B3533995.png)
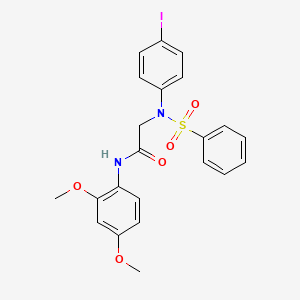
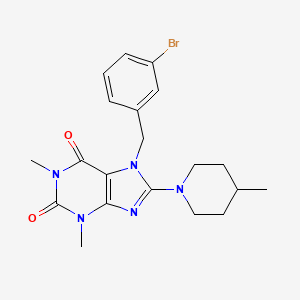
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-isobutylbenzenesulfonamide](/img/structure/B3534009.png)
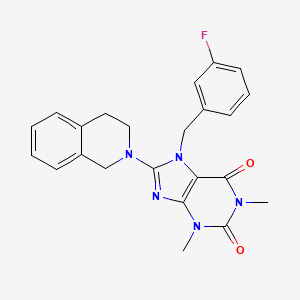


![N~1~-(4-iodo-2-methylphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3534042.png)
![N-[(2-adamantylamino)carbonothioyl]-3-methoxy-2-naphthamide](/img/structure/B3534047.png)
